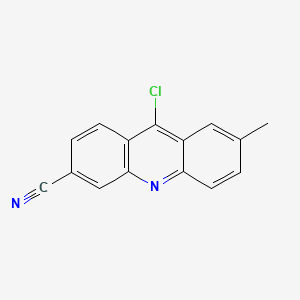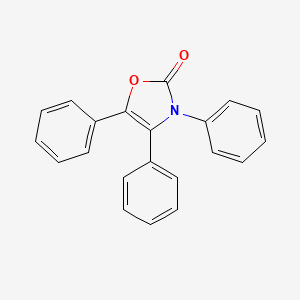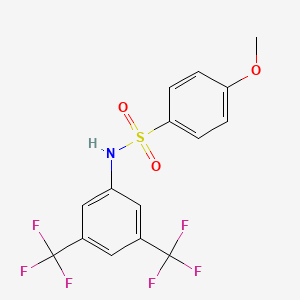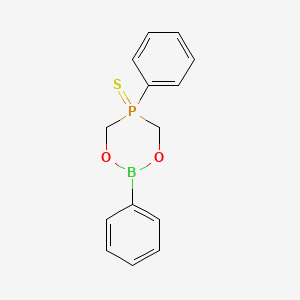
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide is a complex organophosphorus compound It is characterized by the presence of both phosphorus and boron atoms within its molecular structure, which imparts unique chemical properties
Méthodes De Préparation
The synthesis of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide typically involves the reaction of diphenylphosphine oxide with boron-containing reagents under controlled conditions. One common method includes the use of borane complexes to facilitate the formation of the P→B bond . The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran (THF) to ensure the stability of the intermediates and the final product.
Analyse Des Réactions Chimiques
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides and boron oxides.
Reduction: Reduction reactions can convert it back to its parent phosphine and borane forms.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents.
Applications De Recherche Scientifique
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis.
Biology: Its derivatives are studied for potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide involves the interaction of its phosphorus and boron atoms with target molecules. The P→B bond plays a crucial role in its reactivity, allowing it to act as a Lewis acid or base depending on the reaction conditions. This dual functionality enables it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide include other dioxaphosphaborinanes with different substituents. For example:
1,3,5,2-Dioxaphosphaborinane, 4,6-bis(4-nitrophenyl)-2,5-diphenyl-: This compound has nitrophenyl groups instead of phenyl groups, which alters its chemical reactivity and applications.
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-4,6-bis(trichloromethyl)-: The presence of trichloromethyl groups significantly changes its physical and chemical properties. The uniqueness of this compound lies in its specific combination of phenyl groups and the P→B bond, which imparts distinct reactivity and stability compared to its analogs.
Propriétés
Numéro CAS |
74659-21-5 |
|---|---|
Formule moléculaire |
C14H14BO2PS |
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
2,5-diphenyl-5-sulfanylidene-1,3,5λ5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2PS/c19-18(14-9-5-2-6-10-14)11-16-15(17-12-18)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
XGDDOWGFMKZYEN-UHFFFAOYSA-N |
SMILES canonique |
B1(OCP(=S)(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


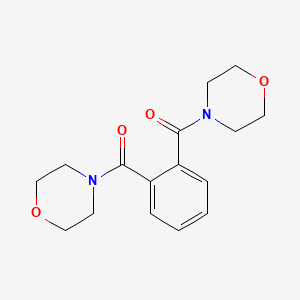
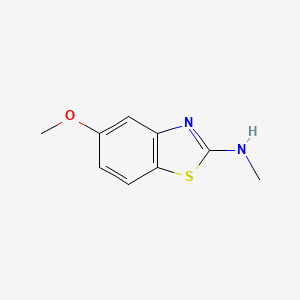
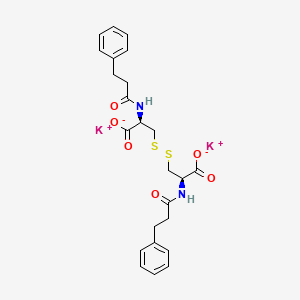



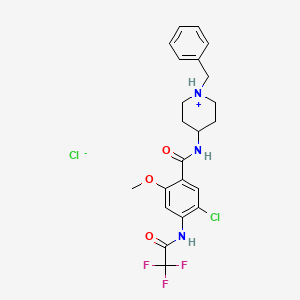
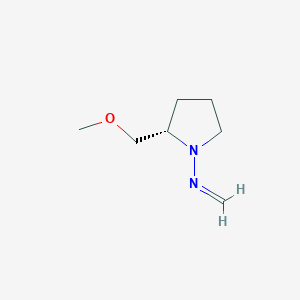
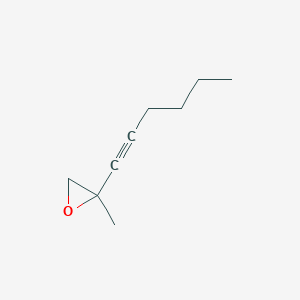
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
